10-Propionylphenothiazine

Beschreibung

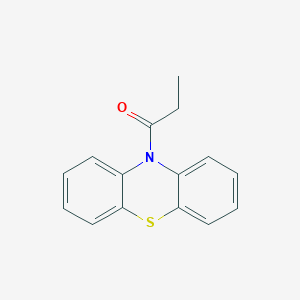

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenothiazin-10-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c1-2-15(17)16-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDUBBOHHQXHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216416 | |

| Record name | 10-Propionylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6622-75-9 | |

| Record name | 1-(10H-Phenothiazin-10-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Propionylphenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6622-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Propionylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-propionylphenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Modifications of Phenothiazine Derivatives

Established Synthetic Routes for 10-Propionylphenothiazine

The synthesis of this compound is primarily achieved through the acylation of the phenothiazine (B1677639) core. This process involves the introduction of a propionyl group at the nitrogen atom of the phenothiazine ring system.

Acylation Methodologies for Phenothiazine Derivatization

Acylation is a fundamental method for the derivatization of phenothiazine. In the case of this compound, this is typically accomplished by reacting phenothiazine with propionyl chloride. The reaction is often carried out in a suitable solvent, such as toluene (B28343), and may be facilitated by a base to neutralize the hydrogen chloride byproduct. google.com

A common approach involves dissolving phenothiazine in a solvent like tetrahydrofuran (B95107) (THF) and then adding propionyl chloride. The mixture is heated under reflux to drive the reaction to completion. The use of a strong base like sodium amide has also been reported to facilitate the reaction between 2-propionylphenothiazine and 2-dimethylaminopropyl chloride. google.com

Another documented method involves the reaction of phenothiazine with propionyl chloride in the presence of an alkali metal salt, such as potassium hydroxide, in a solvent like toluene under reflux conditions. google.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).

The table below summarizes a specific synthetic route for a related compound, propiomazine, which involves the acylation of 2-propionyl phenothiazine.

| Starting Material | Reagent | Base | Solvent | Yield (%) | Purity (%) | Reference |

| 2-Propionyl phenothiazine | 3-Chloro-N,N-dimethylpropanamine | KOH | Toluene | 65 | >99 | |

| 10H-Phenothiazine-3-carboxylic acid | 3-Chloro-N,N-dimethylpropanamine | NaH | DMF | 72 | 98 |

Microwave-Assisted Synthesis Approaches for Phenothiazine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and environmentally friendly technique for synthesizing phenothiazine derivatives, offering significant advantages over conventional heating methods. cdnsciencepub.comorientjchem.org These benefits include dramatically reduced reaction times, higher yields, improved selectivity, and a reduction in thermal degradation byproducts. cdnsciencepub.comorientjchem.orgresearchgate.net

Several studies have demonstrated the successful application of microwave irradiation in the synthesis of various phenothiazine derivatives. For instance, a new two-step microwave-assisted method has been developed for the synthesis of phenothiazine derivatives, which is significantly shorter than the conventional six-step method involving the Smiles rearrangement. orientjchem.orgorientjchem.org In this method, a biphenyl (B1667301) amino derivative is first formed from a p-substituted phenol (B47542) and an o-substituted aniline, followed by thionation under microwave irradiation to yield the phenothiazine. orientjchem.orgorientjchem.org

Microwave irradiation has also been effectively used for the acylation of phenothiazines. The microwave-assisted acetylation of phenothiazine substrates with acetic anhydride (B1165640) in the presence of catalytic amounts of phosphoric acid resulted in excellent yields of N-acetyl-phenothiazine derivatives. cdnsciencepub.com Similarly, the Duff formylation of phenothiazine derivatives using urotropine in acetic acid has been successfully carried out under microwave irradiation to produce 10H-phenothiazine-3-carbaldehyde derivatives. cdnsciencepub.com

The following table presents experimental conditions for the microwave-assisted acetylation of phenothiazine derivatives:

| Substrate | Reaction Temperature (°C) | Reaction Time (min) | Ramp Time (min) | Yield (%) | Reference |

| Phenothiazine | 150 | 10 | 5 | 98 | researchgate.net |

| 2-Chlorophenothiazine | 150 | 10 | 5 | 95 | researchgate.net |

| 2-Trifluoromethylphenothiazine | 150 | 10 | 5 | 96 | researchgate.net |

Furthermore, microwave-assisted synthesis has been employed to prepare phenothiazinyl-thiazolyl-hydrazine derivatives, resulting in high yields and significantly shorter reaction times compared to classical methods. nih.gov Facile microwave synthesis of other phenothiazine derivatives has also been reported, highlighting the efficiency of this technique. researchgate.netacgpubs.org

Molecular Hybridization Strategies in Phenothiazine Chemistry

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the active parts of different molecules) to create a new hybrid compound with potentially enhanced or novel biological activities. mdpi.comcobiss.netnih.gov This approach has been extensively used in phenothiazine chemistry to develop derivatives with a wide range of therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. mdpi.comcobiss.netnih.govresearchgate.net

The versatility of the phenothiazine scaffold makes it an ideal candidate for molecular hybridization. ekb.eg Researchers have successfully linked the phenothiazine core with various other bioactive moieties to create novel hybrid molecules.

Examples of molecular hybridization in phenothiazine chemistry include:

Phenothiazine-dithiocarbamate hybrids: These have been synthesized and evaluated for their anticancer activity. scispace.comnih.gov One such hybrid, 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 4-ethylpiperazine-1-carbodithioate, showed potent inhibitory activity against PC-3 cancer cells. scispace.com

Phenothiazine-chalcone hybrids: The combination of the phenothiazine core with a chalcone (B49325) skeleton has led to the synthesis of derivatives with antioxidant and anticancer properties. mdpi.com

Phenothiazine-triazole hybrids: A hybrid linking a phenothiazine scaffold with a 1,2,3-triazole unit demonstrated potent antiproliferative activity against gastric cancer cell lines. mdpi.com

Phenothiazine-tetrazolopyrimidine hybrids: These have been synthesized through a multi-step strategy and their biological activities investigated. rsc.org

The following table provides examples of phenothiazine hybrids and their reported biological activities:

| Hybrid Type | Example Compound | Target/Activity | Reference |

| Phenothiazine-dithiocarbamate | 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 4-ethylpiperazine-1-carbodithioate | Anticancer (PC-3 cells) | scispace.com |

| Phenothiazine-chalcone | Compound 4b (as described in the source) | Anticancer (HepG-2 cells) | mdpi.com |

| Phenothiazine-triazole | Hybrid 2 (as described in the source) | Anticancer (Gastric cancer cells) | mdpi.com |

Design and Synthesis of Novel Phenothiazine Derivatives for Targeted Research

The design and synthesis of novel phenothiazine derivatives are driven by the quest for compounds with improved therapeutic efficacy and specificity for various biological targets. ekb.egbenthamdirect.com Researchers are continuously exploring new synthetic methodologies and structural modifications to the phenothiazine scaffold to develop potent agents for a range of diseases, particularly cancer. tandfonline.comtandfonline.comnih.gov

A key strategy in this area is the synthesis of mitochondria-targeting phenothiazine derivatives. thieme-connect.com By attaching a mitochondrial-targeting group to the phenothiazine core, researchers aim to deliver the compound specifically to the mitochondria of cancer cells, thereby inducing apoptosis. thieme-connect.com For example, a novel derivative was synthesized by modifying phenothiazine with a fluorescent mitochondrial-targeted cargo, which exhibited the ability to induce apoptosis by affecting mitochondrial membrane potential and reactive oxygen species levels. thieme-connect.com

Another approach involves the synthesis of phenothiazine derivatives containing other heterocyclic moieties, such as imidazo[1,2-a]pyridine, to target specific proteins involved in cancer progression, like microtubule affinity regulating kinase 4 (MARK4). rsc.org

The synthesis of novel phenothiazine derivatives often involves multi-step reaction sequences. For instance, the synthesis of chalcone-based phenothiazine derivatives began with the N-alkylation of 2-acetylphenothiazine, followed by a Claisen-Schmidt reaction. mdpi.com Similarly, the synthesis of phenothiazine-substituted pyran and xanthene derivatives has been achieved through one-pot multicomponent reactions. tandfonline.com

The table below highlights some novel phenothiazine derivatives and their targeted research applications:

| Derivative Type | Synthetic Approach | Targeted Research Area | Reference |

| Mitochondria-targeting phenothiazine | Modification with a fluorescent mitochondrial-targeted cargo | Anticancer (apoptosis induction) | thieme-connect.com |

| Phenothiazine-imidazo[1,2-a]pyridine hybrids | Metal-free synthesis and further derivatization | Anticancer (MARK4 inhibition) | rsc.org |

| Chalcone-based phenothiazines | N-alkylation followed by Claisen-Schmidt reaction | Anticancer and antioxidant | mdpi.com |

| Phenothiazine-pyran/xanthene derivatives | One-pot multicomponent reaction | Antitumor (HeLa cells) | tandfonline.com |

Structure Activity Relationships in Phenothiazine Chemistry

Impact of Substituents on Biological Potency and Selectivity

The potency and selectivity of phenothiazine (B1677639) compounds are heavily influenced by substituents on the core ring structure, particularly at the C-2 position. For many phenothiazine-based drugs, especially those with antipsychotic properties, the presence of an electron-withdrawing group at the C-2 position is crucial for high potency. slideshare.netyoutube.com Unsubstituted phenothiazine itself shows minimal activity but possesses the lipophilicity required for good brain penetration. slideshare.net

The introduction of a substituent at C-2 enhances activity, with the order of effectiveness generally being: -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl This enhancement is attributed to the substituent's ability to influence the conformation of the side chain, pulling it towards the substituted A-ring, which is believed to facilitate receptor binding. pnas.org Increased lipophilicity from these substituents can also intensify the biological action of the derivatives. if-pan.krakow.pl In contrast, substitution at positions 1 or 4 of the phenothiazine nucleus tends to reduce antipsychotic activity. youtube.com

The compound 10-Propionylphenothiazine is notable for being unsubstituted at the C-2 position, which distinguishes it from classic high-potency neuroleptic phenothiazines like Chlorpromazine (B137089) or Trifluoperazine (B1681574). Its activity profile is therefore determined primarily by the nature of the N-10 acyl substituent rather than by ring modifications.

Table 1: Impact of C-2 Substituents on Phenothiazine Activity This table illustrates the relative antipsychotic potency of phenothiazine derivatives based on the electron-withdrawing group at the C-2 position.

| C-2 Substituent | Example Compound | Relative Antipsychotic Potency |

| -H | Promazine (B1679182) | Low |

| -Cl | Chlorpromazine | Moderate |

| -CF₃ | Trifluoperazine | High |

| -COCH₃ | Acepromazine (B1664959) | Moderate |

Role of the Side Chain in Pharmacological Efficacy

The side chain attached to the nitrogen atom at position 10 is a primary determinant of a phenothiazine's pharmacological profile. For neuroleptic activity, a three-carbon alkyl chain separating the N-10 of the phenothiazine ring and a terminal amino group is considered optimal. slideshare.netslideshare.net Shortening or lengthening this chain can decrease activity. researchgate.net

The nature of the terminal amino group on this side chain further refines the drug's potency and selectivity. Generally, the intensity of neuroleptic action follows the order: piperazine (B1678402) group > piperidine (B6355638) group > aliphatic chain. if-pan.krakow.pl Piperazine side chains, as seen in Fluphenazine (B1673473), typically yield the most potent antipsychotic agents. youtube.com

This compound deviates significantly from this classic structure. It possesses an acyl group—specifically a propionyl group—directly attached to the N-10 atom, rather than the typical aminoalkyl side chain. This structural class, known as N-acylphenothiazines, exhibits a different spectrum of biological activities. Research has shown that N-acylphenothiazines can possess anticancer, antifungal, antiprotozoal, and enzyme-inhibiting properties, which are distinct from the dopamine (B1211576) receptor antagonism that characterizes antipsychotic phenothiazines. growingscience.comnih.govresearchgate.net For instance, certain N-acylphenothiazines have demonstrated notable activity against cancer cell proliferation and tubulin polymerization. growingscience.com The carbonyl group in the acyl chain can interact differently with biological targets compared to the basic amine of neuroleptic phenothiazines. growingscience.com

Table 2: Influence of N-10 Side Chain on Neuroleptic Potency This table compares the general neuroleptic potency conferred by different types of side chains attached at the N-10 position of the phenothiazine nucleus.

| Side Chain Type | Example Compound | General Neuroleptic Potency |

| Aliphatic Chain | Chlorpromazine | Potent |

| Piperidine Ring | Thioridazine (B1682328) | Potent |

| Piperazine Ring | Fluphenazine | Very Potent |

| Acyl Group | This compound | Not a neuroleptic; other activities |

Conformational Dynamics and Receptor Interactions

The three-dimensional shape (conformation) of phenothiazine molecules is critical for their interaction with biological receptors. The tricyclic phenothiazine system is not planar; it is folded along the axis connecting the sulfur and nitrogen atoms. nih.gov The conformation of the N-10 side chain relative to this folded ring system is a key factor in biological activity.

For antipsychotic phenothiazines, a crucial conformational feature is the tilting of the aminoalkyl side chain toward the A-ring of the nucleus. pnas.org This specific orientation is stabilized by interactions between the side chain's terminal amine and the electron-withdrawing substituent at the C-2 position. pnas.org This conformation is thought to mimic the structure of dopamine, allowing the molecule to act as a competitive antagonist at dopamine receptors. pnas.org

Computational studies, including molecular mechanics and docking simulations, have been employed to explore the potential energy and stable conformations of phenothiazine derivatives. nih.govnih.gov These studies have shown that conformations where the side chain is folded over the ring structure have low potential energy. nih.gov The loss of biological activity upon metabolic changes, such as sulfoxidation of the phenothiazine ring, has been linked to alterations in the molecule's electrostatic potential and conformation, which likely weakens its interaction with receptor sites. nih.gov The specific conformational properties of this compound and other N-acyl derivatives would differ from the classic neuroleptics due to the absence of the flexible, basic aminoalkyl side chain, leading to different receptor interactions and biological targets.

Advanced Research Methodologies and Techniques

In Vitro Cellular Assays for Biological Activity Profiling

In vitro cellular assays are fundamental in the preliminary assessment of a compound's biological effects. These assays utilize cultured cells to provide a controlled environment for studying cellular responses to the test substance. nih.gov They are instrumental in determining cytotoxicity, biological activity, and biochemical mechanisms. nih.gov

The biological activity of 10-Propionylphenothiazine and related phenothiazine (B1677639) derivatives has been investigated across a variety of cell line models, including those for cancer, bacteria, and fungi.

Cancer Cell Lines:

Phenothiazine derivatives have demonstrated potential anticancer properties. For instance, studies have explored their efficacy against various cancer cell lines. Some psychotropic drugs, a class that includes phenothiazines, have shown cytotoxic activity against colorectal cancer cell lines (HCT116 and SW620), breast cancer cell lines (MCF7 and MDA-MB-231), and glioblastoma cell lines (U87MG and U251MG). nih.gov The National Cancer Institute (NCI) utilizes a panel of 60 human tumor cell lines to screen compounds for potential anticancer activity, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. cancer.gov This comprehensive screening approach allows for the identification of cell-type-specific effects and the generation of a biological response pattern. cancer.gov

One study on a phenothiazine derivative, (E)-1-[2-(Trifluoromethyl)phenothiazin-10-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, demonstrated antitumor activity against HEp-2 and L5178Y cell lines with IC₅₀ values in the low micromolar range.

Interactive Data Table: Anticancer Activity of a Phenothiazine Derivative

| Cell Line | Compound | Reported Activity (IC₅₀) |

| HEp-2 | (E)-1-[2-(Trifluoromethyl)phenothiazin-10-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 1.2–3.5 μM |

| L5178Y | (E)-1-[2-(Trifluoromethyl)phenothiazin-10-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 1.2–3.5 μM |

Bacterial Cell Lines:

Phenothiazine derivatives have shown promising antimicrobial properties. The antibacterial activity of such compounds is often evaluated using methods like determining the minimal inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. nih.gov Standardized testing methods are crucial for ensuring the reproducibility of results. nih.gov The antibacterial activity of 1,10-phenanthroline, a related heterocyclic compound, can be significantly modulated by its structure. tudublin.ie

Fungal Cell Lines:

The antifungal potential of phenothiazine derivatives has also been a subject of investigation. conicet.gov.ar In one study, various phenothiazine derivatives were synthesized and tested for their antifungal activity. conicet.gov.ar The results indicated that some of these compounds exhibited interesting activity against fungal growth. conicet.gov.ar For example, in vitro studies have shown that certain phenothiazine derivatives can effectively inhibit the growth of various Candida species. nih.gov Antifungal activity is often assessed by determining the minimum inhibitory concentration (MIC) using techniques like the diffusion plate method. idsi.md

Interactive Data Table: Antifungal Activity of a Phenothiazine Derivative

| Fungal Species | Derivative | Activity | Minimum Inhibitory Concentration (MIC) |

| Not Specified | Derivative A | Strong | 0.5 µg/mL |

| Not Specified | Derivative B | Moderate | 2 µg/mL |

In Vivo Animal Models for Preclinical Efficacy Assessment

Following promising in vitro results, in vivo animal models are employed to assess the preclinical efficacy and systemic effects of a compound. These models provide a more complex biological system that can offer insights into the compound's behavior in a living organism.

The zebrafish (Danio rerio) has emerged as a valuable vertebrate model organism in toxicological and disease studies. nih.govmdpi.com Its advantages include rapid development, transparent embryos allowing for easy observation of organogenesis, and a high degree of genetic homology with humans. mdpi.com Zebrafish are used for screening the toxicity of compounds and can be employed in a high-throughput manner. nih.gov The model is particularly useful for assessing developmental toxicity and the effects of substances on various organs. mdpi.com While direct studies on the preclinical efficacy of this compound using zebrafish were not found, the model is suitable for such investigations. biozol.de For example, zebrafish have been used to study the anxiolytic effects of various compounds. frontiersin.org

Mechanistic Elucidation Techniques (e.g., Pathway Analysis, Protein Interaction Studies)

Understanding the mechanism of action (MoA) of a compound is crucial for its development as a therapeutic agent. nih.gov This involves identifying its molecular targets and the cellular pathways it modulates.

The general mechanism of action for phenothiazines involves the modulation of neurotransmitter pathways, particularly those involving dopamine (B1211576) and serotonin (B10506) receptors. More advanced techniques can provide a deeper understanding of the specific pathways and protein interactions involved.

Pathway Analysis:

Pathway analysis is a computational method used to identify the biological pathways that are significantly affected by a compound. plos.orgnih.gov This can be achieved by analyzing changes in gene or protein expression profiles following treatment with the compound. nih.gov For instance, network pharmacology approaches can be used to construct compound-target-pathway networks, which can elucidate the molecular mechanisms underlying a compound's therapeutic effects. plos.org Common signaling pathways implicated in the action of various compounds include the PI3K/Akt, MAPK, and apoptosis signaling pathways. plos.org Some phenothiazine derivatives are known to induce apoptosis, a form of programmed cell death.

Protein Interaction Studies:

Identifying the proteins that a compound interacts with is key to understanding its MoA. frontiersin.org Techniques such as mass spectrometry-based proteomics can be used to identify protein-protein interactions and how they are affected by a compound. frontiersin.orgembopress.org These studies can reveal the direct targets of a drug and the protein complexes involved in its mechanism. nih.govnih.gov For example, psychotropic drugs have been found to disrupt mitochondrial and lysosomal function, leading to anticancer activity. nih.gov

Computational Chemistry and in Silico Studies of Phenothiazine Compounds

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.commdpi.com This method is crucial for understanding the structural basis of a compound's activity. Docking algorithms explore various possible conformations of the ligand within the target's binding site and rank them using a scoring function that estimates the binding affinity. mdpi.com

While specific docking studies for 10-Propionylphenothiazine are not extensively detailed in the public literature, research on structurally related phenothiazines provides valuable insights. For instance, a computational study on promazine (B1679182), another phenothiazine (B1677639) derivative, investigated its potential to bind to the main protease of the SARS-CoV virus. usu.edu Such studies typically identify key interactions, like hydrogen bonds and hydrophobic contacts, between the phenothiazine core or its side chains and the amino acid residues of the receptor. nih.govnih.gov The process involves preparing the 3D structures of the ligand and receptor, defining a binding site, and using algorithms like the Lamarckian genetic algorithm to generate and score potential binding poses. mdpi.comnih.gov The accuracy of these predictions is often validated by comparing the top-ranked poses with experimental data when available. nih.gov

| Docking Software | Common Application | Key Functionality |

| AutoDock | Predicts binding modes of small molecules to macromolecular targets. mdpi.com | Uses Lamarckian genetic algorithm for conformational searching. nih.gov |

| Glide | Used for ligand docking and virtual screening. mdpi.com | Employs a hierarchical series of filters to search for possible ligand poses. |

| Molegro Virtual Docker | Identifies binding modes and predicts binding affinities. mdpi.com | Utilizes a proprietary scoring function and search algorithm. japsonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com The goal is to develop a model that can predict the activity of new, unsynthesized compounds. nih.govscienceforecastoa.com These models are built using physicochemical descriptors, which quantify properties like lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric factors (e.g., molar refractivity). srmist.edu.in

For phenothiazine derivatives, QSAR studies can elucidate which structural features are critical for their therapeutic effects. The Abraham solvation parameters, for example, serve as quantitative descriptors for hydrogen bonding potential, which is useful in QSAR modeling. patsnap.com A typical QSAR model is expressed as an equation where biological activity (often as log(1/C), where C is the effective concentration) is a function of one or more descriptors. scienceforecastoa.com The statistical validity of these models is rigorously tested to ensure their predictive power. researchgate.netplos.org

| Descriptor Type | Example Parameter | Relevance to Activity |

| Hydrophobic | LogP (Partition coefficient) | Influences transport and membrane permeability. scienceforecastoa.com |

| Electronic | Hammett Constant (σ) | Describes electron-donating or -withdrawing nature of substituents. srmist.edu.in |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of a substituent. srmist.edu.in |

| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can capture protein flexibility, conformational changes, and the stability of ligand-receptor complexes. nih.govnih.gov These simulations have become a mature technique for understanding macromolecular structure-to-function relationships. nih.gov

For a compound like this compound, MD simulations can be used to refine docking results. After docking the ligand into a receptor, an MD simulation can assess the stability of the predicted binding pose over a period of nanoseconds. plos.org The simulation tracks the trajectory of all atoms, allowing for the analysis of root-mean-square deviation (RMSD) to measure stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. plos.org Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is an integral part of MD, revealing the energetically favorable shapes the molecule can adopt, which is crucial for its biological function. nih.govyoutube.com

In Silico ADME (Adsorption, Distribution, Metabolism, Excretion) Prediction

Before a compound can become a viable drug, it must possess favorable ADME properties. researchgate.net In silico ADME prediction tools offer a rapid and cost-effective way to evaluate these properties in the early stages of drug discovery. researchgate.netbiorxiv.org These computational models predict various pharmacokinetic parameters based on the molecule's structure.

For this compound, various ADME properties can be estimated. These include:

Adsorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding. nih.gov

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Estimation of properties like total clearance. japsonline.com

Web-based tools and software packages use extensive databases and algorithms to make these predictions, helping to identify potential liabilities early on. biorxiv.orgnih.gov

| ADME Property | Predicted Parameter | Importance |

| Adsorption | Human Intestinal Absorption (HIA) | Determines how well the drug is absorbed from the gut. researchgate.net |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Essential for centrally-acting drugs. biorxiv.org |

| Metabolism | CYP450 Inhibition | Predicts potential for drug-drug interactions. japsonline.com |

| Excretion | Total Clearance | Influences dosing frequency and drug half-life. japsonline.com |

| Toxicity | Mutagenicity, Carcinogenicity | Early assessment of potential toxic effects. idsi.md |

Target Identification and Prediction

While the primary targets of many drugs are known, computational methods can be used to predict additional or novel biological targets, a process crucial for drug repositioning and understanding off-target effects. plos.org These target prediction methods are often based on the principle of chemical similarity, where a compound is predicted to bind to the same targets as other structurally similar molecules with known activities. nih.gov

Modern approaches utilize machine learning, network-based algorithms, and large-scale bioactivity databases like ChEMBL. plos.orgcharite.de For a compound like this compound, web servers such as SwissTargetPrediction can generate a list of probable protein targets by comparing its structure to a library of known active ligands. nih.gov These predictions are ranked by probability and can provide hypotheses for further experimental validation, helping to elucidate the compound's mechanism of action or identify new therapeutic applications. drughunter.comnuvisan.com

Host-Guest Systems in Binding Prediction Challenges

Host-guest systems are relatively simple models of noncovalent binding that are used to test and improve the accuracy of computational methods. chemrxiv.org In these systems, a larger "host" molecule with a cavity binds a smaller "guest" molecule. These systems are frequently used in community-wide blind prediction challenges, such as the Statistical Assessment of the Modeling of Proteins and Ligands (SAMPL) challenges. chemrxiv.org

The phenothiazine scaffold has been identified as a privileged "guest" for binding to host molecules like β-cyclodextrin (βCD) and its derivatives. chemrxiv.org In the SAMPL9 challenge, the binding of several phenothiazine drugs to different cyclodextrins was characterized experimentally using techniques like calorimetry and NMR. chemrxiv.org This experimental data then served as a benchmark against which computational chemists could test and refine their methods for predicting binding affinities. Such studies are critical for advancing the accuracy of scoring functions and force fields used in drug discovery. chemrxiv.org The complex interplay of enthalpy and entropy in these binding events provides a rigorous test for computational models. chemrxiv.org

Therapeutic Repurposing and Novel Applications of Phenothiazine Derivatives

Repurposing for Cancer Therapy

The repurposing of existing drugs for oncology is a burgeoning field of research, offering the potential for accelerated development timelines and reduced costs. binasss.sa.crnih.gov Phenothiazine (B1677639) derivatives, a class of compounds historically used as antipsychotic agents, have garnered significant attention for their potential anticancer properties. binasss.sa.crmdpi.comamazonaws.com While research into the specific anticancer activities of 10-Propionylphenothiazine is still in its early stages, studies on structurally related 10-substituted phenothiazines provide a compelling rationale for its investigation in this domain.

The anticancer effects of phenothiazines are thought to be multifactorial. mdpi.com They have been shown to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways implicated in cancer progression. mdpi.com For instance, certain 10-substituted phenothiazines have demonstrated cytotoxic activity against a range of human tumor cell lines, including leukemia, melanoma, and cancers of the lung, colon, and breast. mdpi.comencyclopedia.pub The nature of the substituent at the 10-position of the phenothiazine ring appears to be a critical determinant of its anticancer potency. mdpi.comencyclopedia.pub

Research into various N-acylphenothiazines has shown that modifications at the 10-position can significantly influence their cytotoxic activity. ijrap.net While direct data on this compound is limited, studies on analogous compounds suggest that the acyl group plays a crucial role in the molecule's biological activity. ijrap.net For example, the synthesis and evaluation of a series of N-acylphenothiazines revealed that certain derivatives exhibited notable cytotoxic effects. ijrap.net

The potential mechanisms underlying the anticancer activity of phenothiazine derivatives are diverse and include the induction of DNA fragmentation in cancer cells. researchgate.net This suggests that these compounds may interfere with the fundamental processes of cell division and survival in malignant cells. Furthermore, some phenothiazine derivatives have been investigated for their ability to revert multidrug resistance, a major challenge in cancer chemotherapy. ijrap.net

While the direct anticancer efficacy of this compound remains to be elucidated through dedicated studies, the existing body of research on related phenothiazine compounds provides a strong foundation for its further investigation as a repurposed anticancer agent.

Table 1: Cytotoxic Activity of Selected 10-Substituted Phenothiazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Source |

| 10-Propynyl-1,9-diazaphenothiazine | Glioblastoma SNB-19 | 3.85 | encyclopedia.pub |

| 10-Propynyl-1,9-diazaphenothiazine | Melanoma C-32 | 3.37 | encyclopedia.pub |

| 10-Diethylaminoethyl-1,9-diazaphenothiazine | Glioblastoma SNB-19 | 0.34 | encyclopedia.pub |

| 10-Diethylaminoethyl-1,9-diazaphenothiazine | Breast Cancer MDA-MB-231 | 2.13 | encyclopedia.pub |

| 10H-1,9-diazaphenothiazine | Melanoma C-32 | 3.83 | encyclopedia.pub |

Note: This table presents data on structurally related compounds to infer the potential for this compound.

Applications in Combating Antimicrobial Resistance

The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel therapeutic strategies. nih.govmdpi.comnih.gov Phenothiazine derivatives have emerged as a promising class of compounds with potential applications in combating resistant bacterial strains. amazonaws.com Their mechanisms of action are multifaceted and may involve the disruption of bacterial membranes and the inhibition of efflux pumps, which are key contributors to multidrug resistance. mdpi.comreactgroup.org

The general antibacterial properties of phenothiazines have been documented, with some derivatives showing activity against a range of pathogenic bacteria. taylorandfrancis.com The mechanism of action is thought to involve the disruption of bacterial cell integrity and function. reactgroup.org The lipophilic nature of the phenothiazine ring allows it to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

Furthermore, some phenothiazines have been shown to inhibit bacterial efflux pumps. reactgroup.org These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. mdpi.comreactgroup.org By inhibiting these pumps, phenothiazine derivatives could potentially restore the effectiveness of existing antibiotics against resistant strains.

The investigation of this compound in the context of antimicrobial resistance is a promising area for future research. Its potential to act as both a direct antibacterial agent and an efflux pump inhibitor warrants further exploration.

Table 2: Potential Mechanisms of Antimicrobial Action of Phenothiazine Derivatives

| Mechanism | Description | Potential Impact on Resistant Bacteria | Source |

| Membrane Disruption | Intercalation into the bacterial cell membrane, leading to increased permeability and cell lysis. | Direct bactericidal activity against a broad spectrum of bacteria. | reactgroup.org |

| Efflux Pump Inhibition | Blocking the function of bacterial efflux pumps that expel antibiotics from the cell. | Re-sensitization of resistant bacteria to conventional antibiotics. | mdpi.comreactgroup.org |

| Inhibition of Biofilm Formation | Interference with the formation of bacterial biofilms, which are communities of bacteria with enhanced resistance. | Prevention and treatment of chronic infections associated with biofilms. | taylorandfrancis.com |

Note: This table outlines general mechanisms for phenothiazine derivatives that may be applicable to this compound.

Development as Prodrugs and Targeted Delivery Systems

The development of prodrugs and targeted delivery systems represents a sophisticated approach to enhance the therapeutic efficacy and reduce the side effects of pharmacologically active compounds. nih.govrroij.comijnrd.org A prodrug is an inactive or less active molecule that is converted into an active drug within the body through enzymatic or chemical reactions. nih.gov This strategy can be employed to improve a drug's solubility, stability, and bioavailability. rroij.com

The phenothiazine scaffold has been explored for the development of prodrugs, particularly in the context of neurodegenerative diseases. google.com For instance, reduced forms of certain phenothiazine derivatives have been investigated as stable prodrugs that can be oxidized in vivo to their active thioninium counterparts. google.com This approach aims to improve the delivery and stability of the active compound. While specific research on This compound as a prodrug is not extensively documented, its chemical structure lends itself to potential modification for this purpose.

Targeted drug delivery systems aim to concentrate a therapeutic agent at the site of action, thereby maximizing its efficacy and minimizing off-target effects. mdpi.comfrontiersin.orgcancer.gov Nanoparticles, such as micelles and nanospheres, have been investigated as carriers for delivering phenothiazine derivatives in cancer therapy. mdpi.com These systems can enhance the solubility of hydrophobic drugs and facilitate their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

The encapsulation of phenothiazine derivatives within polymeric nanoparticles has been shown to improve their drug-loading capacity and release profiles. mdpi.com For example, micelles loaded with certain phenothiazine derivatives have demonstrated superior cytotoxic activity against cancer cells compared to the free drug. mdpi.com This highlights the potential of targeted delivery systems to enhance the therapeutic index of this class of compounds.

The application of prodrug and targeted delivery strategies to this compound could significantly advance its therapeutic potential. Future research in this area could focus on designing and evaluating novel formulations that improve its pharmacokinetic and pharmacodynamic properties.

Table 3: Strategies for Prodrug and Targeted Delivery of Phenothiazine Derivatives

| Strategy | Description | Potential Advantages for this compound | Source |

| Prodrug Design | Chemical modification to create an inactive precursor that is activated in vivo. | Improved solubility, stability, and oral bioavailability. | nih.govgoogle.com |

| Nanoparticle Encapsulation | Incorporation of the drug into nanocarriers like micelles or nanospheres. | Enhanced drug loading, controlled release, and targeted delivery to specific tissues. | mdpi.com |

| Antibody-Drug Conjugates | Linking the drug to a monoclonal antibody that targets a specific cell surface antigen. | Highly specific delivery to cancer cells, minimizing systemic toxicity. | nih.govnih.gov |

Note: This table presents general strategies that could be applied to this compound based on research with other phenothiazines.

Potential in Neurological and Neurodegenerative Disorders

Phenothiazine derivatives have a long history of use in the treatment of psychiatric disorders, and their neuropharmacological properties have led to investigations into their potential for treating neurological and neurodegenerative diseases. amazonaws.comnih.gov These conditions, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss and dysfunction. nih.gov

The neuroprotective effects of phenothiazines are thought to be mediated through various mechanisms, including antioxidant activity and modulation of neurotransmitter systems. amazonaws.commdpi.com Oxidative stress is a key contributor to neuronal damage in many neurodegenerative disorders, and the antioxidant properties of the phenothiazine ring may help to mitigate this damage. mdpi.com

While direct studies on the neuroprotective effects of This compound are not widely available, research on related compounds is encouraging. For example, novel hybrid molecules linking a phenothiazine moiety with fragments of donepezil, a drug used to treat Alzheimer's disease, have shown promising multi-target activity, including antioxidant effects and inhibition of cholinesterases. nih.govmdpi.comresearchgate.net

Furthermore, some phenothiazine derivatives have been shown to inhibit the aggregation of proteins associated with neurodegenerative diseases, such as amyloid-beta. google.com The accumulation of these protein aggregates is a hallmark of Alzheimer's disease and is believed to contribute to neuronal toxicity.

The ability of phenothiazines to cross the blood-brain barrier is a significant advantage for their potential use in treating central nervous system disorders. pnas.org This property allows them to reach their target sites within the brain more effectively than many other compounds.

The exploration of this compound and its derivatives for the treatment of neurological and neurodegenerative disorders represents a promising avenue for future research. Further studies are needed to elucidate its specific mechanisms of action and to evaluate its efficacy in relevant preclinical models.

Table 4: Potential Neuroprotective Mechanisms of Phenothiazine Derivatives

| Mechanism | Description | Relevance to Neurodegenerative Disorders | Source |

| Antioxidant Activity | Scavenging of reactive oxygen species and reduction of oxidative stress. | Protection of neurons from oxidative damage, a key pathological feature. | amazonaws.commdpi.com |

| Cholinesterase Inhibition | Inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes that break down the neurotransmitter acetylcholine (B1216132). | Enhancement of cholinergic neurotransmission, which is impaired in Alzheimer's disease. | nih.govmdpi.com |

| Anti-aggregation Effects | Inhibition of the aggregation of pathological proteins such as amyloid-beta. | Reduction of the formation of toxic protein aggregates that contribute to neuronal death. | google.com |

| Neuroinflammation Modulation | Attenuation of inflammatory processes in the brain. | Reduction of chronic inflammation that exacerbates neurodegeneration. | amazonaws.com |

Note: This table outlines general neuroprotective mechanisms of phenothiazines that may be relevant for this compound.

Challenges and Future Directions in 10 Propionylphenothiazine Research

Optimization of Pharmacological Profiles

A primary challenge in the development of 10-propionylphenothiazine-based therapeutics is the optimization of their pharmacological profiles to enhance efficacy and minimize off-target effects. amazonaws.com The inherent tricyclic structure of phenothiazines is responsible for their biological properties, but it can also contribute to neurotoxicity and cardiotoxicity, limiting their clinical use. amazonaws.com Future research will need to focus on strategic structural modifications to improve solubility, metabolic stability, and target specificity.

Key strategies for optimizing pharmacological profiles include:

Structural Modifications: Alterations to the phenothiazine (B1677639) core and its substituents can significantly influence pharmacological activity. researchgate.net For instance, the introduction of different functional groups can enhance the desired therapeutic effects while reducing adverse reactions. amazonaws.com

Molecular Hybridization: Combining the this compound scaffold with other pharmacophores has emerged as a promising approach to develop compounds with improved efficacy and the ability to interact with multiple targets. mdpi.com

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective compounds. researchgate.net These studies will guide the synthesis of new analogs with enhanced therapeutic benefits. amazonaws.com

Elucidation of Novel Molecular Targets and Mechanisms

While the primary mechanism of action for many phenothiazine derivatives involves the modulation of dopamine (B1211576) and serotonin (B10506) receptors, there is a growing interest in identifying novel molecular targets and elucidating alternative mechanisms of action. brieflands.com This expanded understanding could open up new therapeutic avenues for this compound and its analogs beyond their traditional applications.

Recent research has pointed to several potential new targets and mechanisms:

Multi-Target Activity: Phenothiazines have been shown to interact with a variety of receptors, including histamine (B1213489), muscarinic, and alpha-adrenergic receptors. nih.govdrugbank.com Propiomazine, a related compound, is known to be an antagonist at dopamine, serotonin, muscarinic, and histamine receptors. nih.govdrugbank.com

Enzyme Inhibition: Some phenothiazine hybrids have demonstrated the ability to inhibit enzymes like farnesyltransferase, which is a target in cancer therapy. mdpi.com

Modulation of Cellular Pathways: Studies have shown that phenothiazine derivatives can influence key cellular signaling pathways, such as the PDK1/Akt, MAPK/ERK1/2, and Akt/mTOR pathways, which are implicated in cancer. brieflands.com They have also been shown to induce apoptosis and inhibit angiogenesis. mdpi.combrieflands.com

Efflux Pump Inhibition: In the context of antimicrobial resistance, phenothiazines have been investigated for their ability to inhibit efflux pumps in bacteria, thereby restoring the efficacy of antibiotics. amazonaws.combrieflands.com

Future research should employ techniques like affinity purification coupled with mass spectrometry to identify new protein interactions and further unravel the complex pharmacology of these compounds. researchgate.net

Advancements in Drug Discovery and Development Methodologies

The discovery and development of new this compound derivatives can be accelerated by leveraging modern drug discovery methodologies. These advanced techniques can streamline the identification of promising lead compounds and optimize their properties for clinical development.

Key advancements include:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries to identify molecules with desired biological activity.

Computer-Aided Drug Design (CADD): Molecular docking and virtual screening are powerful computational tools that can predict the binding affinity of ligands to their targets, guiding the design of more potent and selective inhibitors. amazonaws.commdpi.com These in silico methods can significantly reduce the time and cost associated with drug discovery. researchgate.net

Novel Synthesis Techniques: The development of innovative synthetic methods, such as heterogeneous catalyst-assisted, microwave-assisted, and nanoparticle-mediated synthesis, has expanded the chemical space of phenothiazine derivatives, enabling the creation of more diverse and potent compounds. researchgate.net

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of related compounds, facilitating the exploration of structure-activity relationships. researchgate.net

Translating Preclinical Findings to Clinical Applications

The translation of promising preclinical findings into effective clinical therapies is a significant hurdle in drug development. nih.govnih.gov Despite encouraging results in animal models, a large percentage of drug candidates fail to demonstrate efficacy or safety in human trials. plos.org The successful clinical translation of this compound derivatives will require a rigorous and well-designed preclinical and clinical development plan.

Key considerations for successful translation include:

Robust Preclinical Models: The use of relevant and well-characterized animal models that accurately reflect the human disease state is critical for predicting clinical efficacy. frontiersin.orgfrontiersin.org

Comprehensive Preclinical Data: Thorough evaluation of a compound's efficacy, safety, pharmacokinetics, and biodistribution in preclinical studies is necessary to de-risk clinical development. frontiersin.org

Rigorous Clinical Trial Design: Well-designed clinical trials with appropriate patient populations and endpoints are essential to demonstrate the clinical benefit of a new drug. plos.org

Systematic Reviews and Meta-Analyses: Conducting systematic reviews of preclinical studies can help to identify the most promising candidates for clinical translation and inform the design of future studies. frontiersin.org

The journey from the laboratory bench to the patient's bedside is long and challenging. nih.govnih.gov However, by addressing the challenges outlined above and embracing innovative research strategies, the full therapeutic potential of this compound and its derivatives can be realized.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the molecular structure of 10-Propionylphenothiazine?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on chemical shifts for the propionyl group (e.g., δ ~2.5 ppm for CH2 and ~1.1 ppm for CH3). Infrared (IR) spectroscopy can confirm carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and aromatic C-H bending. X-ray crystallography is critical for resolving bond angles (e.g., 121.74° for C-S-C bonds) and spatial conformation .

Q. How should researchers design experiments to assess the compound’s purity during synthesis?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Optimize mobile phase gradients (e.g., acetonitrile/water) to separate this compound from byproducts. Validate purity via melting point analysis and elemental composition (CHNS/O) .

Q. What are the key parameters for evaluating the thermal stability of this compound?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10°C/min. Monitor decomposition onset temperature and mass loss. Differential scanning calorimetry (DSC) can identify phase transitions (e.g., melting point) and exothermic/endothermic events .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on this compound’s electronic properties?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to simulate frontier molecular orbitals (HOMO-LUMO gaps) and compare with experimental UV-Vis spectra. Analyze Mulliken charges to explain discrepancies in dipole moments or reactivity .

Q. What strategies are effective for analyzing conflicting results in the compound’s solubility across solvents?

- Methodological Answer : Apply Hansen solubility parameters (HSPs) to model interactions (δD, δP, δH). Validate via shake-flask experiments at 25°C, measuring partition coefficients (logP) in octanol/water. Use multivariate regression to identify outliers and adjust solvent polarity indices .

Q. How can researchers optimize reaction conditions to minimize byproducts during this compound synthesis?

- Methodological Answer : Design a factorial experiment varying temperature (50–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (toluene vs. DMF). Monitor reaction progress via thin-layer chromatography (TLC) and quantify yields via GC-MS. Apply response surface methodology (RSM) to identify optimal parameters .

Data Analysis and Validation

Q. What statistical approaches are suitable for validating reproducibility in spectroscopic data?

- Methodological Answer : Use intraclass correlation coefficients (ICC) for NMR peak reproducibility across triplicate runs. Apply principal component analysis (PCA) to IR spectral datasets to detect batch-to-batch variability .

Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?

- Methodological Answer : Compare DFT-optimized geometries with X-ray diffraction results (e.g., bond lengths, dihedral angles). Use root-mean-square deviation (RMSD) analysis to quantify structural mismatches. Adjust basis sets (e.g., 6-311++G**) or solvation models to improve agreement .

Methodological Frameworks

Table 1 : Key Frameworks for Rigorous Research Design

Table 2 : Common Pitfalls in Experimental Design

| Pitfall | Mitigation Strategy |

|---|---|

| Overlooking solvent effects on reactivity | Pre-screen solvents using HSPs and dielectric constants. |

| Inadequate spectral resolution | Use deuterated solvents and optimize NMR acquisition times. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.